(1,5-Naphthyridin-4-yl)methanamine
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Overview
Description
(1,5-Naphthyridin-4-yl)methanamine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their significant importance in medicinal chemistry due to their diverse biological activities. This compound features a naphthyridine ring system fused with a methanamine group, making it a valuable scaffold in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Gould-Jacobs reaction, which involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by cyclization to form the naphthyridine core . The methanamine group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of (1,5-Naphthyridin-4-yl)methanamine often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1,5-Naphthyridin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyridine N-oxides.
Reduction: Reduction reactions can convert the naphthyridine ring to dihydronaphthyridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-alkylated naphthyridines, N-acylated derivatives, and various substituted naphthyridines, depending on the reagents and conditions used .
Scientific Research Applications
(1,5-Naphthyridin-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and metal complexes.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of (1,5-Naphthyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Another isomer with different nitrogen atom arrangements.
Quinoline: A structurally similar compound with a single nitrogen atom in the ring.
Isoquinoline: Similar to quinoline but with a different nitrogen atom position.
Uniqueness
(1,5-Naphthyridin-4-yl)methanamine is unique due to its specific arrangement of nitrogen atoms and the presence of the methanamine group, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine isomers and related compounds .
Properties
Molecular Formula |
C9H9N3 |
---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
1,5-naphthyridin-4-ylmethanamine |
InChI |
InChI=1S/C9H9N3/c10-6-7-3-5-11-8-2-1-4-12-9(7)8/h1-5H,6,10H2 |
InChI Key |
LQPMWHYQTAVEND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2N=C1)CN |
Origin of Product |
United States |
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